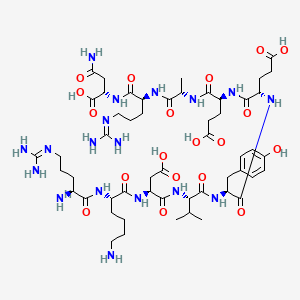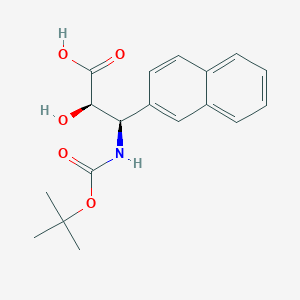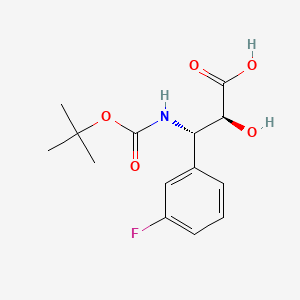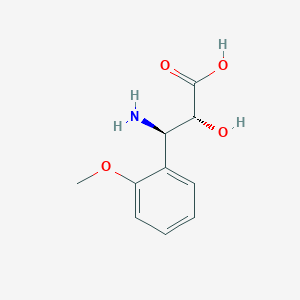
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Vue d'ensemble
Description
The compound “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” is a peptide composed of ten amino acids: arginine, lysine, aspartic acid, valine, tyrosine, glutamic acid (three residues), alanine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, especially those containing sulfur-containing amino acids like cysteine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds.
Applications De Recherche Scientifique
Peptides like “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.
Biology: Serve as models for protein-protein interactions and enzyme substrates.
Medicine: Investigated for therapeutic uses, such as in drug delivery systems and as potential treatments for diseases.
Industry: Employed in the development of biosensors and as components in various biotechnological applications.
Mécanisme D'action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or other proteins, to exert their effects. The pathways involved often include signal transduction, modulation of enzyme activity, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arg-Gly-Asp-Ser: Another peptide sequence known for its role in cell adhesion.
Lys-Glu-Asp-Gly: A peptide with applications in studying protein interactions.
Glu-Glu-Ala-Glu-Asn: A shorter peptide with similar acidic and neutral residues.
Uniqueness
The uniqueness of “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” lies in its specific sequence, which determines its unique biological activity and potential applications. The presence of multiple glutamic acid residues and the combination of basic, acidic, and neutral amino acids contribute to its distinct properties.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86N18O19/c1-25(2)41(71-49(87)35(24-40(78)79)68-45(83)30(9-4-5-19-54)65-43(81)29(55)8-6-20-61-52(57)58)50(88)69-34(22-27-11-13-28(72)14-12-27)48(86)67-33(16-18-39(76)77)47(85)66-32(15-17-38(74)75)44(82)63-26(3)42(80)64-31(10-7-21-62-53(59)60)46(84)70-36(51(89)90)23-37(56)73/h11-14,25-26,29-36,41,72H,4-10,15-24,54-55H2,1-3H3,(H2,56,73)(H,63,82)(H,64,80)(H,65,81)(H,66,85)(H,67,86)(H,68,83)(H,69,88)(H,70,84)(H,71,87)(H,74,75)(H,76,77)(H,78,79)(H,89,90)(H4,57,58,61)(H4,59,60,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKACNWYBVEBJ-IWZJHKITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86N18O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153876 | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123167-51-1 | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123167511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B3046283.png)





